molecular formula C15H15N7 B142874 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole CAS No. 135561-92-1

1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole

Cat. No. B142874
M. Wt: 293.33 g/mol
InChI Key: AYVDQVANXBLBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. It is a heterocyclic compound that contains both pyridazino and pyrazole rings.

Scientific Research Applications

1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole has shown promise in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism Of Action

The mechanism of action of 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell growth or by modulating the immune response in inflammatory conditions.

Biochemical And Physiological Effects

Studies have shown that 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole. Some possibilities include investigating its potential use in combination with other anti-cancer or anti-inflammatory agents, exploring its mechanism of action in more detail, and developing more soluble derivatives of the compound for easier use in lab experiments. Additionally, further studies may be needed to determine the safety and efficacy of the compound in animal models and humans.

Synthesis Methods

The synthesis of 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole has been reported in the literature. It involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-(bromomethyl)-1H-indole-5-carbonitrile to give the desired product.

properties

CAS RN

135561-92-1

Product Name

1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole

Molecular Formula

C15H15N7

Molecular Weight

293.33 g/mol

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]hydrazine

InChI

InChI=1S/C15H15N7/c1-8-7-9(2)22(21-8)15-13-12(14(18-16)19-20-15)10-5-3-4-6-11(10)17-13/h3-7,17H,16H2,1-2H3,(H,18,19)

InChI Key

AYVDQVANXBLBHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C

Other CAS RN

135561-92-1

Related CAS

135561-93-2 (hydrochloride)

synonyms

1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole
1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole hydrochloride
HDPPI

Origin of Product

United States

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